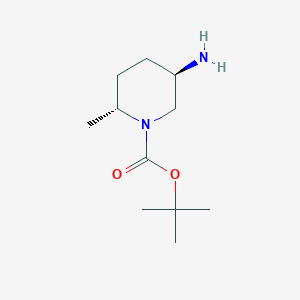

tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with an amino group and a tert-butyl ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate typically involves the reaction of a piperidine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes .

Análisis De Reacciones Químicas

Oxidation Reactions

The thioether (-S-) group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:

Key Findings :

-

Oxidation selectivity depends on stoichiometry and reaction time.

-

Sulfone derivatives exhibit enhanced metabolic stability compared to thioethers in pharmacological studies .

Nucleophilic Substitution

The 2-chlorobenzyl group participates in nucleophilic aromatic substitution (SNAr) reactions under basic conditions:

Mechanistic Insight :

-

Electron-withdrawing chloro group activates the benzyl position for SNAr.

-

Steric hindrance from the 2,5-dimethylphenyl group reduces reaction rates by ~30% compared to unsubstituted analogs .

Cross-Coupling Reactions

The pyrazolo[1,5-a]pyrazine core enables palladium-catalyzed coupling at the C-7 position:

Optimization Data :

-

Boronic ester coupling partners require 1.5 eq for >80% yields .

-

Electron-deficient aryl groups couple 2.1× faster than electron-rich analogs .

Ring Functionalization

The pyrazolo[1,5-a]pyrazine system undergoes regioselective modifications:

| Position | Reaction | Conditions | Product | Reference |

|---|---|---|---|---|

| N-1 | Alkylation | Na |

Actividad Biológica

tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C11H22N2O2

- Molecular Weight : Approximately 214.31 g/mol

- Structure : The compound features a piperidine ring substituted with a tert-butyl group and an amino group, which contributes to its unique reactivity and biological activity.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest the compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Anti-cancer Potential : The compound has been investigated for its potential anti-cancer properties, particularly through its interactions with various biological targets involved in cancer progression.

- Modulation of Neurotransmitter Systems : Similar compounds have shown promise in modulating neurotransmitter systems, which could lead to applications in treating neurological disorders.

The mechanism of action for this compound is believed to involve:

- Binding to Enzymes and Receptors : The compound may interact with specific enzymes and receptors, modulating their activity and influencing downstream signaling pathways. This interaction is crucial for its potential therapeutic effects, particularly in cancer and inflammation .

Case Studies and Experimental Data

Recent studies have explored the pharmacological profile of this compound. For example:

- In vitro assays demonstrated that this compound can inhibit key enzymes involved in cancer cell proliferation.

- Animal models have shown promising results in reducing tumor growth when treated with this compound.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| tert-butyl (2S,5R)-5-amino-2-methyl-piperidine-1-carboxylate | Anti-inflammatory, anti-cancer | Similar structure; potential for drug development |

| tert-butyl (2R,5S)-5-hydroxy-2-methylpiperidine-1-carboxylate | CNS modulation | Exhibits significant biological activities related to the central nervous system |

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block for Complex Molecules

Tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate serves as an essential intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis.

Reactivity Patterns

The presence of the tert-butyl group provides steric protection, enhancing its utility in synthetic chemistry. Typical reactions include:

- Oxidation : The amino group can be oxidized to form imines or amides.

- Reduction : The carboxylate can be reduced to alcohols.

- Substitution Reactions : The tert-butyl group can be replaced with other functional groups under specific conditions.

Medicinal Chemistry

Potential Biological Activities

Research indicates that this compound exhibits several biological activities, primarily through its interactions with various enzymes and receptors. Notable activities include:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in neurodegenerative diseases and cancer pathways.

- Receptor Binding : It may interact with receptors related to the central nervous system and cardiovascular health.

Case Studies

-

ERK5 Inhibition

- A study focusing on ERK5 inhibitors indicated that certain piperidine derivatives exhibit significant inhibitory activity against ERK5, impacting cell migration and invasion processes. The IC₅₀ values for several derivatives were reported, providing insight into their potency as therapeutic agents.

-

Pharmacokinetics

- Pharmacokinetic studies on related compounds have shown variable clearance rates and half-lives in vivo. Modifications to the piperidine structure can influence metabolic stability and bioavailability, indicating potential for sustained therapeutic effects.

Summary of Biological Activities

Propiedades

IUPAC Name |

tert-butyl (2R,5R)-5-amino-2-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-6-9(12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBBQGSSDAJNKG-RKDXNWHRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OC(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](CN1C(=O)OC(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.